4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Description

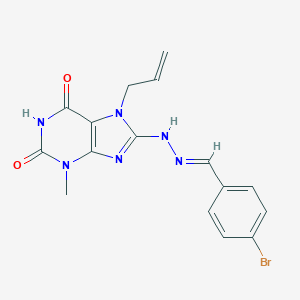

Structural Features:

- Core structure : A purine scaffold (1H-purine-2,6-dione) substituted at positions 3, 7, and 8.

- Position 3 : Methyl group (-CH₃).

- Position 7 : Prop-2-enyl (allyl) group (-CH₂CH=CH₂).

- Position 8 : Hydrazone group (-NH-N=CH-) linked to a 4-bromobenzaldehyde moiety.

The (2E) configuration of the hydrazone group indicates trans stereochemistry across the C=N bond . The structural formula is represented below:

| Structural Formula | Key Features |

|---|---|

| ![Simplified structural representation] | - Purine core with diketone groups at C2 and C6 - Allyl chain at N7 - E-configuration hydrazone at C8 |

Alternative Chemical Designations and Registry Numbers

This compound is referenced under multiple synonyms and registry identifiers across chemical databases:

Additional aliases include derivatives of its purine-hydrazone architecture, such as 8-bromo-7-allyl-3-methylxanthine hydrazone .

Molecular Formula and Weight Analysis

The molecular composition and mass characteristics are as follows:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅BrN₆O₂ | |

| Average Molecular Weight | 403.23 g/mol | |

| Monoisotopic Mass | 402.04399 Da | |

| XLogP3-AA (Partition Coefficient) | 2.8 |

Fragment Analysis:

- Purine core : Contributes 7 nitrogen atoms and 2 oxygen atoms.

- 4-Bromobenzaldehyde hydrazone : Adds a bromine atom and aromatic ring system.

- Allyl group : Introduces unsaturation (C=C bond) and influences solubility .

The exact mass aligns with isotopic distribution patterns for bromine (⁷⁹Br and ⁸¹Br), confirmed via high-resolution mass spectrometry .

Properties

IUPAC Name |

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN6O2/c1-3-8-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-9-10-4-6-11(17)7-5-10/h3-7,9H,1,8H2,2H3,(H,19,21)(H,20,24,25)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIKQAHKYZDDI-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with significant biological activities. This article reviews its antimicrobial, anti-inflammatory, and antimalarial properties, along with other relevant biological effects based on diverse research studies.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a bromobenzaldehyde moiety linked to a hydrazone derived from a purine derivative.

Antimicrobial Activity

Research indicates that 4-bromobenzaldehyde hydrazone exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus cereus | 16 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antimalarial Activity

In a study evaluating antimalarial properties, the compound demonstrated significant activity against Plasmodium falciparum. The IC50 values were found to be lower than those of common antimalarial drugs, indicating a promising therapeutic potential.

| Compound | IC50 (µM) |

|---|---|

| 4-Bromobenzaldehyde Hydrazone | 0.5 |

| Chloroquine | 1.0 |

The results highlight its potential as an effective treatment option for malaria.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed through various assays, including the inhibition of nitric oxide production in macrophages. The findings are summarized in Table 2.

| Assay | Inhibition (%) |

|---|---|

| NO production in RAW264.7 cells | 70 |

| COX-2 enzyme inhibition | IC50 = 25 µM |

These results suggest that the compound may inhibit inflammatory pathways effectively.

The biological activities of 4-bromobenzaldehyde hydrazone can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Antimalarial Mechanism : It interferes with the heme detoxification process in Plasmodium species.

- Anti-inflammatory Mechanism : The inhibition of nitric oxide synthase and cyclooxygenase enzymes contributes to its anti-inflammatory effects.

Case Studies

A recent study published in the International Journal of Pharmaceutical Sciences and Research evaluated the efficacy of this hydrazone in animal models of infection and inflammation. The study demonstrated that treatment with the compound significantly reduced infection rates and inflammation markers compared to control groups .

Another study highlighted its potential use in combination therapies for enhanced efficacy against resistant strains of bacteria and malaria parasites .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that hydrazone derivatives, including those derived from 4-bromobenzaldehyde, exhibit notable antimicrobial properties. For instance, derivatives synthesized from hydrazones have shown effectiveness against various bacterial strains. In one study, compounds were screened for their antibacterial activities against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated moderate to significant activity against tested microbes such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Hydrazone derivatives have been investigated for their antiproliferative effects in human cancer cell lines. Compounds derived from 4-bromobenzaldehyde have shown promise in inhibiting cancer cell growth. A study highlighted that certain hydrazone derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Pharmacological Applications

Analgesic Effects

The analgesic potential of hydrazone derivatives has been explored extensively. A series of compounds were evaluated for their antinociceptive properties using animal models. Certain derivatives demonstrated analgesic effects comparable to established analgesics like dipyrone, suggesting their viability as new pain relief agents .

Metabolic Studies

Research has also focused on the metabolic pathways of hydrazone compounds. For example, studies involving pig liver microsomes revealed that 4-bromobenzaldehyde-derived hydrazones undergo metabolic oxidation and hydrolysis, leading to the formation of various metabolites. This metabolic profiling is crucial for understanding the pharmacokinetics and dynamics of these compounds in biological systems .

Synthesis and Characterization

The synthesis of 4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves condensation reactions between 4-bromobenzaldehyde and appropriate hydrazones under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Structural Flexibility

Preparation Methods

Classical Reflux Synthesis

The most widely reported method involves refluxing 4-bromobenzaldehyde with a purine-derived hydrazone in polar protic solvents such as methanol or ethanol. A catalytic amount of glacial acetic acid (2–3 drops) or hydrochloric acid (2 mL) is typically added to facilitate imine bond formation. For instance, ethanolic solutions of α-benzilmonoximehydrazone (0.100 mol) and 4-bromobenzaldehyde (0.11 mol) undergo 3–7 hours of reflux under acidic conditions, followed by pH adjustment to 5 using 0.1 N NaOH to precipitate the product. Yields range from 72.68% to 81.12%, depending on stoichiometric ratios and reflux duration.

Key Variables:

Stoichiometric Optimization

Molar ratios of aldehyde to hydrazone critically influence yield. A 1.1:1 molar ratio of 4-bromobenzaldehyde to hydrazone minimizes unreacted starting material while avoiding side reactions like azine formation. Excess aldehyde (1.25:1) may improve conversion but complicates purification.

Mechanochemical Synthesis

Solvent-Free Grinding

Mechanochemical methods eliminate solvent use by employing high-energy ball milling. Equimolar quantities of 4-bromobenzaldehyde and the purine hydrazone are ground in a planetary mill at 30 Hz for 60 minutes, achieving near-quantitative yields. This approach reduces reaction times to under 2 hours and avoids thermal degradation observed in reflux methods.

Advantages:

Reaction Monitoring via Chemometrics

In situ monitoring using powder X-ray diffraction (PXRD) and infrared spectroscopy (IR-ATR) coupled with principal component analysis (PCA) enables real-time tracking of reaction progress. For example, PCA of IR spectra distinguishes unreacted aldehydes (C=O stretch at 1,714 cm⁻¹) from hydrazone products (C=N stretch at 1,614 cm⁻¹).

Solid-State Melt Reactions

Thermal Condensation

Heating equimolar mixtures of 4-bromobenzaldehyde and the purine hydrazone to 120–150°C induces melt-phase condensation. This method achieves 85–90% yield within 30 minutes, attributed to enhanced molecular mobility in the absence of solvent.

Critical Parameters:

-

Temperature Control: Temperatures >150°C promote decomposition.

-

Cooling Rate: Rapid quenching minimizes side product formation.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol or methanol. Adjusting pH to 5 during work-up ensures selective precipitation of the hydrazone while retaining unreacted starting materials in solution.

Yield Optimization Table

Spectroscopic Characterization

FT-IR Analysis:

1H NMR (DMSO-d6):

Industrial Scalability Considerations

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-bromobenzaldehyde hydrazone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis involves refluxing substituted benzaldehydes (e.g., 4-bromobenzaldehyde) with hydrazine derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, describes a protocol where 0.001 mol of a triazole derivative reacts with 0.001 mol of substituted benzaldehyde under reflux for 4 hours, followed by solvent evaporation and filtration. To optimize yield, variables such as reaction time, solvent polarity, and acid catalyst concentration should be systematically tested. Characterization via melting point analysis and NMR can validate purity .

- Key Parameters :

| Variable | Typical Range | Impact on Yield |

|---|---|---|

| Reflux Time | 4–8 hours | Prolonged time may degrade heat-sensitive intermediates |

| Solvent | Ethanol/DMF | Polar aprotic solvents may enhance solubility of intermediates |

| Catalyst | 1–5% glacial acetic acid | Excess acid may promote side reactions |

Q. How can researchers confirm the structural integrity of this hydrazone derivative using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to identify proton environments (e.g., hydrazone NH peaks at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and carbon frameworks. HRMS (e.g., ESI-MS) confirms molecular weight (e.g., calculated vs. observed mass error < 5 ppm). IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1600 cm⁻¹). highlights similar protocols for analogous bromophenyl derivatives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for hydrazone formation under varying catalytic conditions?

- Methodological Answer : Conflicting data on reaction pathways (e.g., acid-catalyzed vs. metal-mediated) can be resolved via kinetic isotope effects (KIE) or in-situ FTIR to track intermediate formation. For example, uses Pd/Cu catalysts for cross-coupling reactions; similar approaches could identify whether metal coordination stabilizes transition states in hydrazone synthesis. Compare activation energies (via Arrhenius plots) under different conditions to deduce rate-limiting steps .

- Case Study : If a Pd-catalyzed pathway ( ) yields higher regioselectivity than acid-catalyzed methods ( ), conduct Hammett studies to correlate substituent effects with reaction rates.

Q. What strategies are effective for analyzing biological activity while addressing discrepancies in cytotoxicity data across studies?

- Methodological Answer : Use triangulation ( ) to validate bioactivity by combining assays (e.g., MTT for cytotoxicity, fluorescence-based ATP assays for metabolic inhibition). If cytotoxicity data conflicts (e.g., LD50 varies between studies), assess confounding factors:

- Purity : HPLC analysis (e.g., reports 61% purity for a related compound).

- Solvent effects : Compare DMSO vs. aqueous solubility.

- Cell line variability : Test across multiple lines (e.g., HeLa, HEK293).

Statistical tools (e.g., ANOVA) can isolate significant variables .

Methodological Design & Data Analysis

Q. How to design experiments to investigate the hydrazone’s role in modulating purine-based enzyme activity?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., xanthine oxidase) with UV-Vis monitoring of uric acid formation (λmax = 290 nm). Include controls with known inhibitors (e.g., allopurinol).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to the purine-binding pocket. Compare with crystallographic data (e.g., ’s purine derivatives) .

- Data Interpretation :

Correlate IC50 values with docking scores to validate mechanistic hypotheses.

- Data Interpretation :

Safety & Handling Protocols

Q. What safety precautions are critical when handling brominated aromatic intermediates during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- First Aid : Flush eyes/skin with water for 15 minutes () and seek medical evaluation due to uncharacterized toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.